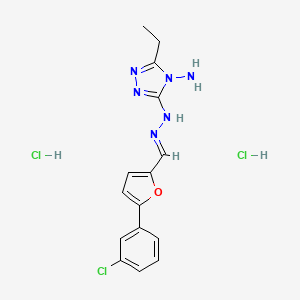![molecular formula C17H15NO5 B5836906 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid CAS No. 5743-03-3](/img/structure/B5836906.png)
3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid, also known as aspirin, is a widely used nonsteroidal anti-inflammatory drug (NSAID) that has been used for over a century to treat pain, fever, and inflammation. Aspirin is also used for its antiplatelet effect, which reduces the risk of heart attack and stroke.
科学研究应用
Aspirin has been extensively studied for its therapeutic effects in various diseases, including cancer, cardiovascular disease, and Alzheimer's disease. Aspirin has been shown to inhibit the growth of cancer cells and reduce the risk of cancer recurrence. It also reduces the risk of cardiovascular events, such as heart attack and stroke, by inhibiting platelet aggregation. Aspirin has also been studied for its potential use in the prevention and treatment of Alzheimer's disease.
作用机制
Aspirin works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. Aspirin irreversibly acetylates a serine residue in the active site of COX enzymes, leading to inhibition of enzyme activity. Aspirin also inhibits the activity of platelets by irreversibly acetylating platelet cyclooxygenase, leading to a decrease in platelet aggregation.
Biochemical and Physiological Effects:
Aspirin has several biochemical and physiological effects, including anti-inflammatory, analgesic, antipyretic, and antiplatelet effects. Aspirin also has antioxidant properties and has been shown to reduce oxidative stress in various diseases. Aspirin has been shown to have a protective effect on the endothelium, which is the inner lining of blood vessels, by improving endothelial function and reducing inflammation.
实验室实验的优点和局限性
Aspirin has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. Aspirin is also stable and has a long shelf life. However, 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid has some limitations, including its low solubility in water and its potential to hydrolyze in basic solutions.
未来方向
There are several future directions for 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid research, including the development of new 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Aspirin is also being studied for its potential use in the treatment of COVID-19, as it has been shown to reduce inflammation and improve endothelial function, which are important in the pathogenesis of COVID-19. Aspirin is also being studied for its potential use in the prevention and treatment of other diseases, such as diabetes, obesity, and neurodegenerative diseases.
合成方法
Aspirin is synthesized by the esterification of salicylic acid with acetic anhydride in the presence of a catalyst, such as sulfuric acid. The reaction produces 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid and acetic acid as byproducts. The crude 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid is then purified by recrystallization in a solvent, such as ethanol or water.
属性
IUPAC Name |
3-[(4-acetyloxybenzoyl)amino]-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-10-14(17(21)22)4-3-5-15(10)18-16(20)12-6-8-13(9-7-12)23-11(2)19/h3-9H,1-2H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAILLNNWIAAJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)OC(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357847 |
Source


|
| Record name | STK156237 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5743-03-3 |
Source


|
| Record name | STK156237 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B5836845.png)
![N-[4-(dimethylamino)phenyl]isonicotinamide](/img/structure/B5836848.png)

![1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine]](/img/structure/B5836859.png)

![ethyl 3-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5836879.png)




![2-(trifluoromethyl)benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5836925.png)
